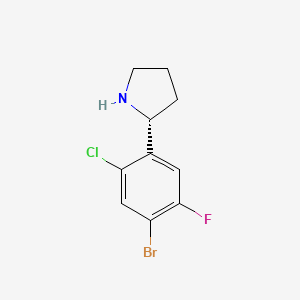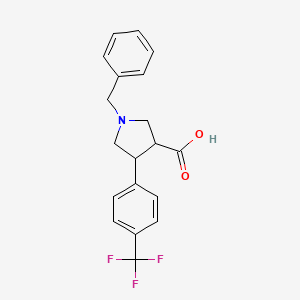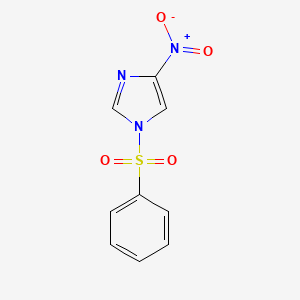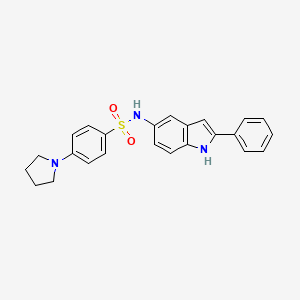
N-(2-Phenyl-1H-indol-5-yl)-4-(pyrrolidin-1-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Phenyl-1H-indol-5-yl)-4-(pyrrolidin-1-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with an indole core, a phenyl group, and a pyrrolidine ring, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenyl-1H-indol-5-yl)-4-(pyrrolidin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: Starting from an appropriate precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.
Attachment of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chloride under basic conditions.
Pyrrolidine Ring Introduction:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Phenyl-1H-indol-5-yl)-4-(pyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized under specific conditions to form oxindole derivatives.
Reduction: Reduction reactions can modify the sulfonamide group or other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, particularly in antimicrobial or anticancer research.
Industry: Use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-Phenyl-1H-indol-5-yl)-4-(pyrrolidin-1-yl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indole core and sulfonamide group are known to play crucial roles in binding to biological targets, influencing the compound’s efficacy and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Phenyl-1H-indol-5-yl)-4-methylbenzenesulfonamide
- N-(2-Phenyl-1H-indol-5-yl)-4-(morpholin-1-yl)benzenesulfonamide
- N-(2-Phenyl-1H-indol-5-yl)-4-(piperidin-1-yl)benzenesulfonamide
Uniqueness
N-(2-Phenyl-1H-indol-5-yl)-4-(pyrrolidin-1-yl)benzenesulfonamide is unique due to the presence of the pyrrolidine ring, which can influence its chemical reactivity and biological activity. The combination of the indole core, phenyl group, and sulfonamide moiety also contributes to its distinct properties compared to similar compounds.
Propriétés
Numéro CAS |
919490-46-3 |
|---|---|
Formule moléculaire |
C24H23N3O2S |
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
N-(2-phenyl-1H-indol-5-yl)-4-pyrrolidin-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C24H23N3O2S/c28-30(29,22-11-9-21(10-12-22)27-14-4-5-15-27)26-20-8-13-23-19(16-20)17-24(25-23)18-6-2-1-3-7-18/h1-3,6-13,16-17,25-26H,4-5,14-15H2 |
Clé InChI |
JUGDOMWGXOETRV-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)NC(=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-6-Chloro-3-methyl-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one](/img/structure/B12935210.png)
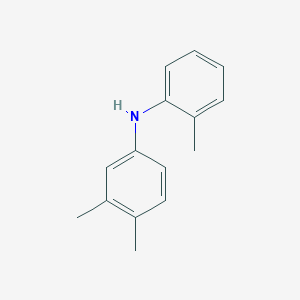
![2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]acetamide](/img/structure/B12935215.png)
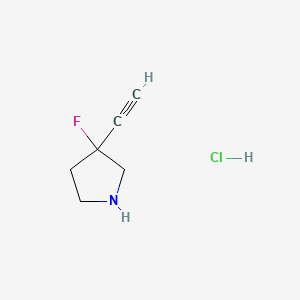
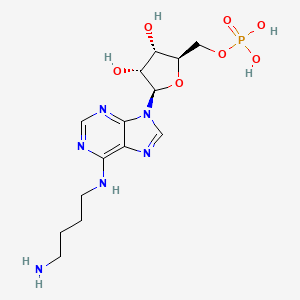


![Potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate](/img/structure/B12935247.png)
